

# Bioisosteric replacement of piperidine with morpholin-2-ylmethyl groups

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## Compound of Interest

Compound Name: *N*-(morpholin-2-ylmethyl)pyridazin-3-amine  
CAS No.: 1384691-11-5  
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## Bioisosteric Replacement: Piperidine to Morpholin-2-ylmethyl Groups

### Advanced Guide for Lead Optimization in Drug Discovery

### Executive Summary & Strategic Rationale

In the hit-to-lead and lead optimization phases, the piperidine ring is a ubiquitous pharmacophore, often serving as a basic amine handle to form salt bridges with aspartate or glutamate residues in target proteins. However, piperidine moieties—particularly 4-substituted variants—frequently introduce liabilities:

- **hERG Inhibition:** The high basicity (pKa ~10–11) of the secondary amine promotes trapping in the hERG potassium channel, leading to QT prolongation risks.

- **Metabolic Instability:** The lipophilic ring is prone to oxidative metabolism (e.g., N-dealkylation, ring oxidation).

The Bioisosteric Solution: Replacing the piperidine scaffold with a morpholin-2-ylmethyl group. [1][2] This replacement is not merely a "nitrogen-for-oxygen" swap; it is a topological and electronic reconfiguration. [1][2] The morpholin-2-ylmethyl group introduces a chiral center, lowers the pKa by ~2–3 log units, and alters the exit vector of the substituent, often resolving safety liabilities while maintaining target engagement.

## Physicochemical & Pharmacological Comparison

The following table contrasts the core properties of the standard 4-(aminomethyl)piperidine motif against the 2-(aminomethyl)morpholine bioisostere.

Feature	4-(Aminomethyl)pyrrolidine	Morpholin-2-ylmethyl	Impact of Replacement
Structure	Centrosymmetric (achiral)	Chiral (or enantiomers)	Stereoselectivity: Allows probing of specific chiral pockets; -isomer often preferred in kinase clefts.[1][2]
Basicity (pKa)	~10.5 – 11.0 (Secondary Amine)	~8.0 – 8.5 (Secondary Amine)	Safety: Lower pKa reduces cation- $\pi$ interactions in the hERG channel pore. [2]
Lipophilicity (LogP)	Higher (Lipophilic core)	Lower (Ether oxygen)	ADME: Improved aqueous solubility due to ether oxygen H-bond acceptance.[2]
Metabolic Stability	Low (Prone to CYP oxidation)	Moderate/High	Clearance: Electron-withdrawing oxygen deactivates the ring toward oxidative metabolism.[2]
Vector Topology	Linear/Extended	Kinked/Angular	Binding: The 2-position substitution creates a distinct vector, potentially relieving steric clashes.

## Case Study: Discovery of CCT245737 (CHK1 Inhibitor)[3][4][5][6]

The most authoritative example of this bioisosteric switch is the discovery of CCT245737, an oral Checkpoint Kinase 1 (CHK1) inhibitor.

## The Challenge

The initial lead series, based on a 4-(aminomethyl)piperidine scaffold, exhibited potent CHK1 inhibition but suffered from:

- High hERG inhibition: Driven by the highly basic piperidine nitrogen.
- Poor metabolic stability: Rapid clearance in human hepatocytes.

## The Solution

Researchers replaced the piperidine moiety with a morpholin-2-ylmethyl group.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Potency: The -enantiomer of the morpholine derivative maintained critical hydrogen bonds with Glu85 and Cys87 in the hinge region and a salt bridge with Glu91.
- hERG Avoidance: The pKa reduction (from ~11 to ~8.3) significantly decreased affinity for the hERG channel.
- Result: CCT245737 became a clinical candidate with >1000-fold selectivity against CHK2 and complete oral bioavailability in mice.

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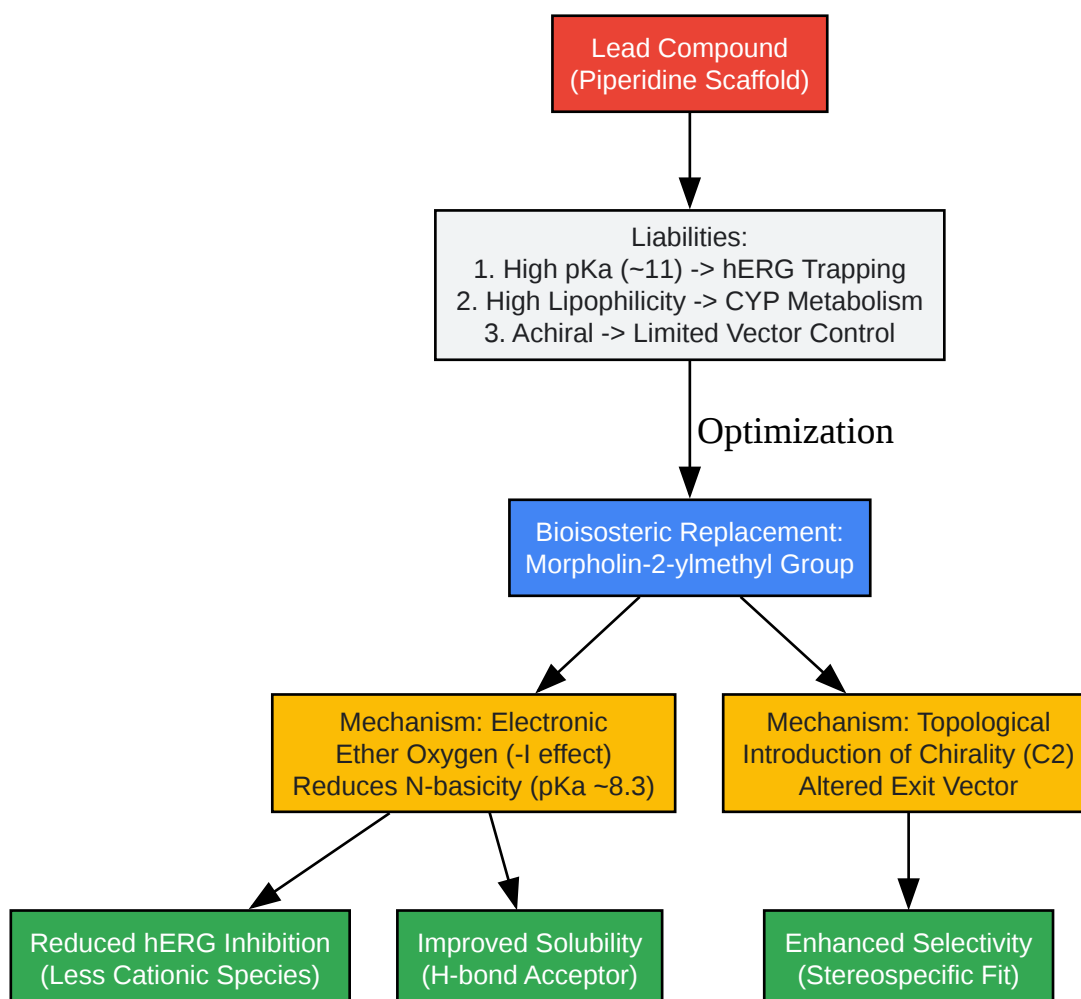
*Key Insight: The*

-configuration was critical. The spatial arrangement of the morpholine oxygen in the -isomer allowed for optimal solvent exposure and minimized steric conflict, whereas the piperidine analog lacked this specific "handedness" to fine-tune the fit.

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## Decision Logic & Mechanism (Graphviz Diagram)

The following diagram illustrates the decision-making process and mechanistic outcomes of this bioisosteric replacement.



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Caption: Logical flow from piperidine liabilities to morpholin-2-ylmethyl optimization outcomes.

## Experimental Protocols

### Protocol A: Synthesis of Chiral Morpholin-2-ylmethyl Amines

This protocol describes the synthesis of the key intermediate, (2S)-2-(aminomethyl)morpholine, starting from chiral epichlorohydrin.[1][2] This method ensures enantiomeric purity, which is

crucial for this bioisostere.

Reagents:

- (S)-Epichlorohydrin[1][2][4]
- 2-Aminoethyl hydrogen sulfate[1][2]
- Sodium hydroxide (NaOH)[2]
- Benzaldehyde (for protection)[2]
- Sodium borohydride (NaBH<sub>4</sub>)[2]

Step-by-Step Methodology:

- Cyclization Precursor Formation:
  - Dissolve 2-aminoethyl hydrogen sulfate (1.0 equiv) in water/NaOH (excess).[1][2]
  - Add (S)-epichlorohydrin (1.0 equiv) dropwise at 0°C.[1][2]
  - Stir at room temperature for 16 hours. The intramolecular cyclization occurs via the opening of the epoxide by the amine, followed by displacement of the sulfate by the resulting alkoxide (or vice-versa depending on specific conditions, often requiring heating to 40-50°C for ring closure).
- Isolation of Morpholin-2-ylmethanol:
  - The resulting product is (S)-morpholin-2-ylmethanol.[1][2]
  - Note: Direct cyclization can be low yielding; alternative routes use N-benzyloethanolamine and (S)-epichlorohydrin followed by deprotection.[1][2]
- Activation and Amination (Mitsunobu or Mesylation):
  - Convert the alcohol to a mesylate (MsCl, Et<sub>3</sub>N, DCM, 0°C).
  - Displace with sodium azide (NaN<sub>3</sub>, DMF, 60°C).

- Reduce the azide (H2, Pd/C) to yield (2S)-2-(aminomethyl)morpholine.[2]

## Protocol B: hERG Inhibition Assay (Patch Clamp)

To validate the safety improvement of the morpholine analog.

- Cell Line: HEK293 cells stably expressing hERG (Kv11.1).
- Solution: Extracellular solution (Tyrode's): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM HEPES, 10 mM Glucose, pH 7.4.
- Protocol:
  - Whole-cell patch-clamp configuration.[1][2]
  - Hold potential at -80 mV.
  - Depolarize to +20 mV for 2 seconds (activate channels).
  - Repolarize to -50 mV for 2 seconds (measure tail current).
  - Apply test compound (Piperidine vs. Morpholine analog) at 0.1, 1, 10, 30 μM.
- Analysis: Calculate IC<sub>50</sub> based on the reduction of peak tail current.
  - Success Criteria: Morpholine analog should show IC<sub>50</sub> > 10 μM (or >30 μM), whereas piperidine analogs often show IC<sub>50</sub> < 1–5 μM.

## References

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